molecular formula C6H10F3N B599721 (S)-2-(Trifluoromethyl)piperidine CAS No. 154727-51-2

(S)-2-(Trifluoromethyl)piperidine

Cat. No. B599721
M. Wt: 153.148
InChI Key: NAXDEFXCCITWEU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(Trifluoromethyl)piperidine” is a chemical compound with the linear formula C6H10F3N . It can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .


Synthesis Analysis

The synthesis of “(S)-2-(Trifluoromethyl)piperidine” involves an enantioselective iridium-catalyzed hydrogenation of trifluoromethyl substituted pyridinium hydrochlorides . The introduction of a trifluoromethyl group increases the reactivity due to the electron-withdrawing effect . This methodology provides a convenient route to chiral poly-substituted piperidines .


Molecular Structure Analysis

The molecular formula of “(S)-2-(Trifluoromethyl)piperidine” is C6H10F3N . The SMILES string representation is FC(F)(F)[C@@H]1CCCCN1 . The InChI key is NAXDEFXCCITWEU-YFKPBYRVSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-(Trifluoromethyl)piperidine” are not detailed in the search results, it is known that the compound can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol .


Physical And Chemical Properties Analysis

“(S)-2-(Trifluoromethyl)piperidine” is a liquid at room temperature . It has a density of 1.161 g/mL at 25 °C . The refractive index n20/D is 1.391 . The optical activity [α]22/D is -14.4°, c = 0.5% in methanol .

Scientific Research Applications

However, compounds similar to “(S)-2-(Trifluoromethyl)piperidine”, such as “4-(Trifluoromethyl)piperidine” and “3-(Trifluoromethyl)piperidine”, are used in scientific research . These compounds are part of the Thermo Scientific Chemicals product portfolio and are used for research purposes .

Synthesis of Substituted Trifluoromethyl Piperidines

Field

This application falls under the field of Organic Chemistry .

Application Summary

The trifluoromethyl group, when added to an active compound, significantly improves its bioactivity, bioavailability, and physical and chemical properties . This has led to the development of several derivatives of piperidine-based alkaloids with trifluoromethyl at the α-position .

Method of Application

The Mannich reaction is used to introduce the trifluoromethyl group into a saturated or aromatic heterocyclic compound . Furthermore, substitution at C-4 and C-6 is achieved with a variety of saturated and aromatic groups .

Results

The application of this reaction has been successful in preparing several derivatives of piperidine-based alkaloids with trifluoromethyl at the α-position .

Bioprocessing and Cell Culture

Field

This application is in the field of Biotechnology .

Application Summary

Compounds similar to “(S)-2-(Trifluoromethyl)piperidine” are used in bioprocessing and cell culture .

Method of Application

The specific methods of application in bioprocessing and cell culture are not detailed in the sources .

Results

The outcomes of using these compounds in bioprocessing and cell culture are not specified in the sources .

Safety And Hazards

“(S)-2-(Trifluoromethyl)piperidine” is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

(2S)-2-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDEFXCCITWEU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654841
Record name (2S)-2-(Trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Trifluoromethyl)piperidine

CAS RN

154727-51-2
Record name (2S)-2-(Trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154727-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
T Peňaška, MM Mojzes, J Filo… - European Journal of …, 2019 - Wiley Online Library
The organocatalytic [2,3]‐Wittig rearrangement of allyloxyketones was investigated. Extensive screening of chiral amine organocatalysts showed that small pyrrolidine‐based catalysts …
S Narayanan, D Dai, RKV Devambatla, V Albert… - Bioorganic & Medicinal …, 2022 - Elsevier
The apelin receptor (APJ) is a target for cardiovascular indications. Previously, we had identified a novel pyrazole-based agonist 1 ((S)-N-(1-(cyclobutylamino)-1-oxo-5-(piperidin-1-yl)…
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.